REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([CH3:7])=[N:5][N:6]=1.[N+:8]([C:11]1[CH:18]=[CH:17][C:14]([CH:15]=O)=[CH:13][CH:12]=1)([O-:10])=[O:9].[C:19](OC(=O)C)(=[O:21])[CH3:20]>>[C:19]([NH:1][C:2]1[S:3][C:4]([CH:7]=[CH:15][C:14]2[CH:17]=[CH:18][C:11]([N+:8]([O-:10])=[O:9])=[CH:12][CH:13]=2)=[N:5][N:6]=1)(=[O:21])[CH3:20]
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Name
|
|
Quantity
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21.4 g
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Type
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reactant
|
Smiles
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NC=1SC(=NN1)C
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Name
|
|
Quantity
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380 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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28 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=O)C=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed 1 hr
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for an additional 16 hrs
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Duration
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16 h
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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CUSTOM
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Details
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the solid product was collected on a Buchner funnel
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Type
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WASH
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Details
|
washed in acetone
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Type
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CUSTOM
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Details
|
air-dried
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=NN=C(S1)C=CC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.6 g | |
YIELD: PERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |